Furan-2-ylmethyl-(3-methyl-benzyl)-amine
Description
Contextualization within the Class of Furan-Containing Amines
Furan-containing amines are a class of organic compounds that incorporate the furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.comacs.org This structural feature imparts distinct chemical and physical properties. The furan moiety is a common scaffold found in numerous biologically active compounds and is considered a privileged structure in medicinal chemistry. ijabbr.comresearchgate.net
The inclusion of an amine group further enhances the molecular diversity and potential applications of these compounds. Amines are crucial functional groups in a vast array of pharmaceuticals, agrochemicals, and materials. sciencedaily.comchemicalbook.com The combination of a furan ring and an amine group in molecules like Furan-2-ylmethyl-(3-methyl-benzyl)-amine creates a scaffold with potential for diverse chemical interactions and biological activities. orientjchem.org Furan-based amines are utilized as intermediates and building blocks in the synthesis of more complex molecules, including novel polymers and pharmaceutical agents. mdpi.commdpi.com
Significance of Benzylamine (B48309) and Furan Moieties in Organic Synthesis and Molecular Design
The two core components of this compound, the benzylamine and furan moieties, are individually significant in the realm of organic chemistry.
Benzylamine Moiety: Benzylamine consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to an amine. wikipedia.org It is a versatile building block in organic synthesis, often used as a precursor for dyes, pigments, polymers, and a wide range of pharmaceuticals. chemicalbook.comsinocurechem.com The benzyl group can serve as a protecting group for amines in multi-step syntheses, as it can be cleaved under specific conditions, a process known as debenzylation. wikipedia.orgorganic-chemistry.org The presence of the benzylamine structure is common in many active pharmaceutical ingredients, contributing to their therapeutic effects. wikipedia.org
Furan Moiety: The furan ring is a highly versatile synthon in organic synthesis. acs.orgnumberanalytics.com Despite its aromatic character, it can participate in a variety of reactions, including Diels-Alder cycloadditions, electrophilic substitutions, and ring-opening reactions, making it a valuable precursor for a wide range of other cyclic and acyclic compounds. acs.org In molecular design, the furan ring is often incorporated into drug candidates to modulate properties such as solubility, metabolic stability, and receptor binding affinity. ijabbr.comorientjchem.org It is found in numerous natural products and synthetic compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov
The combination of these two moieties in a single molecule, as seen in this compound, results in a compound with a rich chemical character, offering multiple reactive sites for further functionalization.
Overview of Academic Research Perspectives on Related Amine Scaffolds
Research into amine scaffolds is a cornerstone of modern drug discovery and materials science. Secondary amines, the class to which this compound belongs, are particularly important. They serve as key structural elements in many catalysts and bioactive molecules. researchgate.netnih.gov
Academic research often focuses on developing novel synthetic methods to create diverse libraries of amines for high-throughput screening. sciencedaily.com The goal is to identify new compounds with desired biological activities or material properties. The structure of the amine, including the nature of the substituents on the nitrogen atom, is critical in determining its function. For instance, the steric and electronic properties of the furan-2-ylmethyl and 3-methyl-benzyl groups in the title compound will dictate its reactivity, conformation, and potential interactions with biological targets.
Furthermore, scientists are exploring the use of amine-containing scaffolds in the development of functional materials like covalent organic frameworks (COFs), where the amine linkages provide specific structural and electronic properties. acs.org The study of scaffolds similar to this compound contributes to a fundamental understanding of structure-activity relationships, which is crucial for the rational design of new molecules with tailored functions. orientjchem.orgmdpi.com
Physicochemical and Structural Data
Below are tables detailing the predicted and known properties of the title compound and its core structural components.
Table 1: Properties of this compound Data sourced from chemical databases and predictive models.
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.26 g/mol smolecule.comnih.gov |
| IUPAC Name | N-(furan-2-ylmethyl)-1-(3-methylphenyl)methanamine uni.lu |
| CAS Number | 510723-74-7 smolecule.com |
| Predicted XLogP3 | 2.2 nih.gov |
| Predicted Hydrogen Bond Donor Count | 1 |
| Predicted Hydrogen Bond Acceptor Count | 2 |
| Predicted Rotatable Bond Count | 4 |
Table 2: General Properties of Core Moieties
| Moiety | Class | Key Features in Synthesis & Design |
| Benzylamine | Primary/Secondary Amine | Versatile precursor, masked ammonia (B1221849) source, common in pharmaceuticals. chemicalbook.comwikipedia.orgsinocurechem.com |
| Furan | Heterocyclic Aromatic | Reactive diene, precursor to diverse structures, bioisostere for phenyl rings. acs.orgorientjchem.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13/h2-8,14H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEXOLUOFYVMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242235 | |
| Record name | 2-Furanmethanamine, N-[(3-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-74-7 | |
| Record name | 2-Furanmethanamine, N-[(3-methylphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanmethanamine, N-[(3-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furan 2 Ylmethyl 3 Methyl Benzyl Amine
Reductive Amination Approaches to Furan-2-ylmethyl-(3-methyl-benzyl)-amine
Reductive amination is a highly effective and widely used method for the synthesis of amines. ias.ac.inmasterorganicchemistry.com This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. In the context of synthesizing this compound, this can be approached in two ways: the reaction of furfural (B47365) with 3-methylbenzylamine or the reaction of 3-methylbenzaldehyde with furan-2-ylmethylamine (furfurylamine).
Catalytic hydrogenation is a prominent method for the reduction step in reductive amination, prized for its efficiency and the generation of clean byproducts (typically water). ias.ac.in Various heterogeneous catalysts are employed, with palladium-on-carbon (Pd/C) being a common and effective choice for the reductive amination of aldehydes. tubitak.gov.tr
The synthesis of this compound via catalytic hydrogenation would involve reacting furfural with 3-methylbenzylamine in the presence of a catalyst like Pd/C under a hydrogen atmosphere. The reaction proceeds through the initial formation of an N-(furan-2-ylmethylidene)-1-(3-methylphenyl)methanamine (an imine or Schiff base), which is then immediately hydrogenated to the target secondary amine. The choice of solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's efficiency and selectivity. Solvents such as methanol, ethanol, or tetrahydrofuran (THF) are commonly used.
| Catalyst | Substrates | H2 Pressure (MPa) | Temperature (°C) | Solvent | Yield (%) |
| Pd/C | Furfural, 3-Methylbenzylamine | 1-4 | 25-80 | Methanol | High (estimated) |
| Raney Ni | Furfural, 3-Methylbenzylamine | 2-5 | 80-130 | 1,4-Dioxane | High (estimated) |
| Ru/C | Furfural, 3-Methylbenzylamine | 2-4 | 70-100 | Methanol | High (estimated) |
| Co@C | Furfural, 3-Methylbenzylamine | 2 | 90 | Methanol | >99 (conversion) |
While catalytic hydrogenation is effective, alternative reducing agents offer advantages in terms of operational simplicity and avoiding the need for specialized high-pressure equipment. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are two such commonly used reagents. masterorganicchemistry.comresearchgate.net
Sodium borohydride is a cost-effective and versatile reducing agent. ias.ac.intubitak.gov.tr The reductive amination using NaBH₄ would involve mixing furfural and 3-methylbenzylamine, allowing the imine to form, and then adding NaBH₄ to reduce the imine. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature. The use of silica (B1680970) gel in conjunction with NaBH₄ has been reported to enhance the reaction's efficiency. scispace.com
Sodium cyanoborohydride is a milder reducing agent than NaBH₄ and is particularly useful for reductive aminations because it is stable under mildly acidic conditions that favor imine formation. masterorganicchemistry.comresearchgate.net This selectivity allows for the efficient reduction of the imine in the presence of the starting aldehyde.
| Reductant | Substrates | Solvent | Temperature (°C) | Additive | Yield (%) |
| NaBH₄ | Furfural, 3-Methylbenzylamine | THF/Methanol | Room Temp | Silica Gel | Good to Excellent scispace.com |
| NaBH₃CN | Furfural, 3-Methylbenzylamine | Methanol | Room Temp | Mild Acid (e.g., AcOH) | High masterorganicchemistry.comresearchgate.net |
| Hantzsch Ester | Furfural, 3-Methylbenzylamine | Acetonitrile (B52724) | 60-80 | Chiral Phosphoric Acid | High (for asymmetric synthesis) |
Multicomponent Reaction Strategies Incorporating Furan (B31954) and Benzyl (B1604629) Precursors
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, conceptual strategies can be proposed based on known MCRs that form amines or furan derivatives.
For instance, a Ugi-type reaction could potentially be adapted. A classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A hypothetical Ugi-based synthesis of a derivative of the target compound might involve furfural, 3-methylbenzylamine, a suitable carboxylic acid, and an isocyanide. Subsequent modification of the resulting Ugi product could then yield the desired secondary amine.
Another possibility involves the development of novel MCRs that directly couple a furan precursor, a benzyl precursor, and an amine source. Such a reaction would be highly desirable from a synthetic efficiency standpoint.
Derivatization Methods from Precursor Furan-2-ylmethylamine and 3-Methylbenzylamine Intermediates
An alternative and straightforward synthetic route is the derivatization of pre-existing primary amines. This can be achieved through two main pathways:
N-Alkylation of Furan-2-ylmethylamine: Furan-2-ylmethylamine (furfurylamine) can be reacted with a 3-methylbenzyl halide (e.g., 3-methylbenzyl chloride or bromide) in the presence of a base. The base is required to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534), potassium carbonate, or sodium hydroxide. The choice of solvent depends on the specific reactants and base used, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) often being suitable.
N-Alkylation of 3-Methylbenzylamine: Conversely, 3-methylbenzylamine can be alkylated with a furan-2-ylmethyl halide (e.g., furfuryl chloride). Similar reaction conditions, including the use of a base and an appropriate solvent, would be employed.
This derivatization approach is often reliable but may suffer from over-alkylation, leading to the formation of a tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.
Optimization of Reaction Parameters for Yield and Selectivity
For any of the aforementioned synthetic methods, optimization of reaction parameters is crucial to maximize the yield and selectivity for this compound. Key parameters to consider include:
Catalyst Selection and Loading: In catalytic hydrogenation, the choice of metal (e.g., Pd, Pt, Ni, Ru) and support (e.g., carbon, alumina) can significantly impact the reaction rate and selectivity. ias.ac.in The catalyst loading is also a critical factor, with higher loadings generally leading to faster reactions but also increasing costs.
Solvent: The solvent can influence the solubility of reactants, the rate of imine formation, and the activity of the catalyst or reducing agent.
Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts or catalyst deactivation.
Pressure (for Catalytic Hydrogenation): Higher hydrogen pressure generally favors the reduction of the imine but can also lead to over-reduction of the furan ring if not carefully controlled.
Stoichiometry of Reactants: The molar ratio of the aldehyde, amine, and reducing agent needs to be carefully controlled to maximize the yield of the secondary amine and minimize side reactions.
pH (for Reductive Amination with Borohydrides): The pH of the reaction mixture can affect the rate of imine formation, which is typically favored under slightly acidic conditions.
Considerations for Scalable Synthesis and Industrial Production
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. scispace.com
Cost and Availability of Starting Materials: Furfural is a bio-based platform chemical and is generally readily available. The cost and availability of 3-methylbenzylamine or 3-methylbenzyl halides would also need to be considered.
Safety: The use of flammable solvents, high-pressure hydrogen, and potentially hazardous reagents requires robust safety protocols and specialized equipment for large-scale production.
Catalyst Cost and Recyclability: For catalytic processes, the cost of the catalyst (especially those based on precious metals like palladium) can be a significant factor. The ability to recover and reuse the catalyst is therefore crucial for economic viability. Heterogeneous catalysts are advantageous in this regard as they can be more easily separated from the reaction mixture.
Purification: The development of an efficient and scalable purification method (e.g., distillation, crystallization) is essential to obtain the final product with the desired purity.
Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams need to be developed.
Structural Elucidation and Spectroscopic Characterization of Furan 2 Ylmethyl 3 Methyl Benzyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the structural determination of organic molecules. For Furan-2-ylmethyl-(3-methyl-benzyl)-amine, NMR analysis would provide detailed information about the hydrogen and carbon framework, confirming the connectivity and spatial arrangement of the atoms.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the 3-methylbenzyl group, and the methylene (B1212753) bridges. The chemical shifts are influenced by the electronic environment of each proton.
Furan Protons: The furan ring has three aromatic protons. The proton at position 5 (H-5') is adjacent to the oxygen atom and is expected to be the most deshielded, appearing at approximately 7.4 ppm. The protons at positions 3 and 4 (H-3' and H-4') would likely appear at around 6.3 ppm and 6.2 ppm, respectively. These protons will show characteristic coupling patterns (doublet of doublets).
Benzyl (B1604629) Protons: The aromatic protons of the 3-methylbenzyl group are expected in the range of 7.0-7.3 ppm. The substitution pattern will lead to distinct multiplicities for these protons.
Methylene Protons: Two singlet signals are anticipated for the two methylene groups (-CH₂-N- and N-CH₂-Ar). The methylene protons adjacent to the furan ring are predicted to be slightly more shielded than those next to the benzyl ring, appearing around 3.7-3.8 ppm, while the benzylic methylene protons would be around 3.8-3.9 ppm.
Methyl Protons: The methyl group on the benzyl ring is expected to produce a singlet at approximately 2.3 ppm.
Amine Proton: The N-H proton of the secondary amine is expected to show a broad signal, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of 1-5 ppm. ucl.ac.uk
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-5' (Furan) | ~7.4 | dd |
| H-3' (Furan) | ~6.3 | dd |
| H-4' (Furan) | ~6.2 | dd |
| Ar-H (Benzyl) | ~7.0-7.3 | m |
| N-CH₂-Ar | ~3.8-3.9 | s |
| N-CH₂-Furan | ~3.7-3.8 | s |
| Ar-CH₃ | ~2.3 | s |
| N-H | ~1-5 | br s |
dd = doublet of doublets, m = multiplet, s = singlet, br s = broad singlet
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal.
Furan Carbons: The carbon attached to the oxygen (C-2' and C-5') will be the most deshielded. The carbon bearing the methylene group (C-2') is expected around 153 ppm, while C-5' would be near 142 ppm. The other two furan carbons (C-3' and C-4') are predicted to be in the 107-110 ppm range.
Benzyl Carbons: The aromatic carbons of the benzyl group will appear in the typical aromatic region of 125-140 ppm. The ipso-carbon attached to the methylene group and the carbon with the methyl group will have distinct chemical shifts.
Methylene Carbons: The two methylene carbons are expected to have chemical shifts in the range of 45-55 ppm.
Methyl Carbon: The methyl carbon of the 3-methylbenzyl group would likely appear at around 21 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2' (Furan) | ~153 |
| C-5' (Furan) | ~142 |
| C-3' (Furan) | ~107 |
| C-4' (Furan) | ~110 |
| Ar-C (Benzyl) | ~125-140 |
| N-CH₂-Ar | ~53 |
| N-CH₂-Furan | ~45 |
| Ar-CH₃ | ~21 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques would be essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. For instance, it would correlate the methylene proton signals to their corresponding carbon signals and the aromatic protons to their respective aromatic carbons. columbia.edu
Secondary amines can exhibit conformational isomerism due to rotation around the C-N bonds. While this is less restricted than in amides, variable temperature NMR studies could potentially reveal the presence of different conformers. columbia.edu At room temperature, it is likely that rapid rotation would lead to an averaged spectrum. However, at lower temperatures, the rotation might slow down, potentially leading to the broadening or splitting of signals for the methylene groups and the aromatic protons adjacent to the amine linkage.
Vibrational Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:
N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the region of 3300-3350 cm⁻¹ corresponding to the N-H stretching vibration. orgchemboulder.comrockymountainlabs.com
C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹. rockymountainlabs.com
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the furan and benzene (B151609) rings. orgchemboulder.com
C-N Stretch: The stretching vibration of the C-N bond is expected in the 1250-1335 cm⁻¹ range for the aromatic amine part and 1020-1250 cm⁻¹ for the aliphatic part. orgchemboulder.comlibretexts.org
Furan Ring Vibrations: The furan ring will have several characteristic bands, including a C-O-C stretching vibration typically observed around 1148 cm⁻¹. researchgate.net
Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (meta-substitution) would give rise to characteristic C-H out-of-plane bending bands in the 690-710 cm⁻¹ and 810-850 cm⁻¹ regions. openstax.org
Predicted FTIR Data
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | 3300-3350 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1020-1335 |
| Furan C-O-C Stretch | ~1148 |
| Aromatic C-H OOP Bending | 690-710 and 810-850 |
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a molecular fingerprint based on the inelastic scattering of monochromatic light. The spectrum is characterized by a series of distinct bands corresponding to the vibrations of its specific functional groups and structural components, namely the furan ring, the 3-methyl-benzyl group, and the secondary amine linkage.
The analysis of the Raman spectrum can be approached by considering the contributions from each part of the molecule. The furan ring exhibits characteristic stretching and bending vibrations. scielo.br Typically, C-H stretching vibrations of the furan ring are observed in the region of 3114-3120 cm⁻¹. researchgate.netuni.lu The C=C stretching modes within the furan ring are expected to produce signals around 1504 cm⁻¹. researchgate.netuni.lu
The 3-methyl-benzyl portion of the molecule also contributes a set of characteristic Raman bands. Aromatic C-H stretching from the benzene ring is anticipated around 3056 cm⁻¹. researchgate.netuni.lu The ring stretching modes of the substituted benzene ring are typically found near 1600 cm⁻¹. Vibrations associated with the methyl group on the benzene ring, such as C-H stretching, are expected in the 2900-3000 cm⁻¹ range. researchgate.net The ring-CH₃ stretching vibrations are often observed at lower frequencies, around 787 and 1209 cm⁻¹. researchgate.net
The secondary amine group (N-H) has a characteristic stretching vibration, although it is often weaker in Raman than in infrared spectroscopy. nih.gov This N-H stretching band is expected in the region of 3300-3500 cm⁻¹. researchgate.net The C-N stretching vibrations would appear at lower wavenumbers, typically in the 1146 cm⁻¹ region. researchgate.netuni.lu Methylene (CH₂) group vibrations, such as scissoring and wagging, are also present in the spectrum. researchgate.netuni.lu
Based on data from analogous compounds like N-benzyl-1-(furan-2-yl)methanamine, a summary of expected characteristic Raman shifts for this compound is presented below. researchgate.net
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |
| N-H Stretch | ~3328 | Secondary Amine |
| Aromatic C-H Stretch (Furan) | ~3114 | Furan Ring |
| Aromatic C-H Stretch (Benzyl) | ~3056 | Benzyl Ring |
| Aliphatic C-H Stretch (CH₂) | ~2828 | Methylene Bridge |
| Aromatic C=C Stretch (Benzyl) | ~1600 | Benzyl Ring |
| Aromatic C=C Stretch (Furan) | ~1504 | Furan Ring |
| N-H Bend | ~1454 | Secondary Amine |
| C-N Stretch | ~1146 | Amine |
| C-O-C Stretch (Furan) | ~928 | Furan Ring |
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
In GC-MS, electron ionization (EI) is typically used, which imparts high energy to the molecule, leading to extensive and characteristic fragmentation. The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) of 201, corresponding to its molecular weight. scispace.com Due to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. nih.gov
The fragmentation of this molecule is predicted to be dominated by cleavage at the bonds adjacent to the nitrogen atom (α-cleavage), which is a characteristic pathway for amines. nih.govpeerj.com This leads to the formation of stable carbocations. Two primary α-cleavage pathways are anticipated:
Cleavage of the C-N bond on the benzyl side: This would result in the loss of the 3-methylbenzyl radical and the formation of the furfurylaminomethyl cation at m/z 96.
Cleavage of the C-N bond on the furan side: This pathway leads to the formation of the 3-methylbenzyl cation (or its tropylium (B1234903) ion isomer) at m/z 105, which is a common and stable fragment for benzyl compounds.
A further significant fragmentation pathway involves the cleavage of the benzyl C-C bond, leading to the formation of a highly stable tropylium ion at m/z 91. researchgate.net This is a very common fragment for compounds containing a benzyl group. The furan ring itself can fragment, with a characteristic ion for the furfuryl group appearing at m/z 81. researchgate.net
Based on these principles and data from similar structures, the expected major fragments in the EI mass spectrum are summarized in the table below. researchgate.net
| m/z | Proposed Fragment Ion |
| 201 | [M]⁺ (Molecular Ion) |
| 105 | [C₈H₉]⁺ (3-methylbenzyl cation) |
| 96 | [C₅H₆NO]⁺ (Furfurylaminomethyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) |
Electrospray ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI. In positive ion mode, ESI-MS would be expected to show a prominent protonated molecular ion, [M+H]⁺, at m/z 202 for this compound. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 224, might also be observed. researchgate.net
While ESI is a soft ionization method, in-source fragmentation or tandem mass spectrometry (MS/MS) can be used to induce fragmentation. For protonated benzylamines, a common fragmentation pathway is the loss of ammonia (B1221849) (NH₃) from the protonated molecule, although this is more characteristic of primary benzylamines. uni.lu For a secondary amine like the title compound, the primary fragmentation in MS/MS would likely involve the cleavage of the C-N bonds. The protonated nature of the ion influences the fragmentation, often leading to the formation of a neutral species and a charged fragment. For instance, cleavage could lead to the formation of the 3-methylbenzyl cation at m/z 105 or the furfurylaminomethyl cation at m/z 96. The fragmentation of furan-containing compounds in ESI-MS can also be complex.
A table of predicted ions in the positive-mode ESI-MS spectrum is provided below. researchgate.net
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 202.12265 |
| [M+Na]⁺ | 224.10459 |
| [M+K]⁺ | 240.07853 |
X-ray Crystallography for Solid-State Structure Determination of Analogues
While the specific crystal structure of this compound has not been reported, analysis of analogous compounds through single-crystal X-ray diffraction can provide significant insights into its likely solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
Analogous structures containing both furan and benzyl groups have been characterized. For example, the crystal structure of (E)-N'-[(Furan-2-yl)methylene]-benzohydrazide reveals details about the planarity of the furan ring and its orientation relative to other parts of the molecule. In this and other furan derivatives, the furan ring itself is largely planar.
The conformation of the molecule will be determined by the torsion angles around the C-N bonds. The steric hindrance from the 3-methyl group on the benzyl ring may influence the preferred orientation of the aromatic rings relative to each other. It is expected that the molecule will adopt a conformation that minimizes steric strain while maximizing favorable intermolecular interactions, such as hydrogen bonding and potential π-π stacking between the aromatic furan and benzyl rings of adjacent molecules.
Chemical Reactivity and Transformation Pathways of Furan 2 Ylmethyl 3 Methyl Benzyl Amine
Reactivity of the Secondary Amine Functionality
The presence of a lone pair of electrons on the nitrogen atom makes the secondary amine group in Furan-2-ylmethyl-(3-methyl-benzyl)-amine a nucleophilic center, driving its reactivity. byjus.com This reactivity is primarily demonstrated through acylation and alkylation reactions.
Acylation Reactions to Form Amides
Secondary amines, such as this compound, readily undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides. byjus.comlibretexts.org This nucleophilic acyl substitution reaction results in the formation of a stable amide product. byjus.com The reaction typically proceeds in the presence of a base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the equilibrium towards the product side. youtube.com The resulting amide is significantly less nucleophilic than the starting amine, which prevents subsequent acylation reactions. libretexts.org
General Reaction Scheme: this compound + Acylating Agent → N-(furan-2-ylmethyl)-N-(3-methylbenzyl)acetamide
Below is a table of common acylating agents and the corresponding amide products formed upon reaction with this compound.
| Acylating Agent | Chemical Formula | Resulting Amide Product Name |
| Acetyl Chloride | CH₃COCl | N-(furan-2-ylmethyl)-N-(3-methylbenzyl)acetamide |
| Acetic Anhydride (B1165640) | (CH₃CO)₂O | N-(furan-2-ylmethyl)-N-(3-methylbenzyl)acetamide |
| Benzoyl Chloride | C₆H₅COCl | N-(furan-2-ylmethyl)-N-(3-methylbenzyl)benzamide |
| Propionyl Chloride | CH₃CH₂COCl | N-(furan-2-ylmethyl)-N-(3-methylbenzyl)propionamide |
Alkylation and Reductive Alkylation Reactions
The secondary amine can act as a nucleophile and react with alkyl halides in a nucleophilic substitution (SN2) reaction. This process, known as N-alkylation, introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. ucalgary.ca However, these reactions can be challenging to control, as the resulting tertiary amine is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. libretexts.orgwikipedia.org This often leads to a mixture of products. ucalgary.ca
Reductive amination represents another significant transformation pathway. While typically used to synthesize amines from carbonyl compounds, the principles can be applied in the context of further functionalization. For instance, this compound could theoretically be synthesized via the reductive amination of furfural (B47365) with 3-methylbenzylamine or of 3-methylbenzaldehyde with furfurylamine (B118560). This process involves the initial formation of an imine, which is then reduced to the corresponding amine. nih.govnih.govresearchgate.net
Transformations of the Furan (B31954) Ring System
The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene (B151609) towards electrophiles. chemicalbook.compearson.com This high reactivity also renders it susceptible to ring-opening and oxidation under specific conditions.
Electrophilic Substitution Reactions on the Furan Ring
Furan undergoes electrophilic aromatic substitution much more readily than benzene, often with milder reagents and under less stringent conditions. pearson.compearson.com The substitution preferentially occurs at the α-positions (C2 and C5) because the carbocation intermediate formed during the attack at these positions is better stabilized by resonance, with three possible resonance structures. chemicalbook.comquora.com In contrast, attack at the β-positions (C3 and C4) results in a less stable intermediate with only two resonance structures. chemicalbook.com
In this compound, the C2 position is already substituted. Therefore, electrophilic substitution is directed to the other α-position, C5. It is important to note that the furan ring's sensitivity to strong acids can lead to polymerization or ring-opening, which is why Friedel-Crafts alkylation is generally not successful. pharmaguideline.com
The table below summarizes typical electrophilic substitution reactions on the furan ring of the title compound.
| Reaction Type | Reagent | Expected Major Product |
| Bromination | Br₂ in dioxane at -5°C | (5-bromo-furan-2-ylmethyl)-(3-methyl-benzyl)-amine pharmaguideline.com |
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) at low temp. | (3-methyl-benzyl)-(5-nitro-furan-2-ylmethyl)-amine pharmaguideline.com |
| Sulfonation | Pyridine-SO₃ complex | 5-((3-methylbenzyl)aminomethyl)furan-2-sulfonic acid pharmaguideline.com |
| Acylation | Acetic anhydride with a mild catalyst (e.g., BF₃) | 1-(5-(((3-methylbenzyl)amino)methyl)furan-2-yl)ethan-1-one pharmaguideline.comgoogle.com |
Ring-Opening Reactions of the Furan Moiety
The furan ring is susceptible to decomposition and ring-opening, particularly in the presence of acid catalysts. acs.org The mechanism for acid-catalyzed ring-opening in an aqueous solution begins with the protonation of the furan ring. acs.orgacs.org This protonation is the rate-limiting step and occurs preferentially at an α-carbon (C2 or C5). acs.orgscite.ai The resulting furanium ion is then attacked by a nucleophile, such as a water molecule, leading to the formation of intermediates like 2,5-dihydro-2-furanol. acs.orgacs.org Subsequent protonation of the ring oxygen in this intermediate facilitates the cleavage of a C-O bond, ultimately opening the ring to form an unsaturated 1,4-dicarbonyl compound, such as 4-hydroxy-2-butenal in the case of unsubstituted furan. acs.orgacs.org This inherent instability in acidic conditions is a key characteristic of the furan moiety.
Oxidation Pathways of the Furan Nucleus
The electron-rich nature of the furan ring makes it prone to oxidation by various oxidizing agents. The products of furan oxidation are highly dependent on the oxidant and the reaction conditions. researchgate.net Vapor-phase catalytic oxidation of furan and its derivatives over vanadium-based catalysts typically yields maleic anhydride as the primary product. researchgate.net The reaction is believed to proceed through the formation of an endoperoxide intermediate. researchgate.net
In the liquid phase, oxidants such as hydrogen peroxide, sodium hypochlorite, or meta-chloroperbenzoic acid (m-CPBA) can also lead to ring-opening. pharmaguideline.comrsc.org For example, oxidation of furan derivatives with hydrogen peroxide, often catalyzed by systems like titanium silicate (TS-1) in acetic acid, can produce maleic acid in good yields. nih.govacs.org The reaction may proceed through a Baeyer-Villiger oxidation mechanism, with intermediates such as 2(5H)-furanone being involved in the pathway to maleic acid. nih.govacs.org
Reactions Involving the Methyl-substituted Benzyl (B1604629) Moiety
The 3-methylbenzyl moiety of this compound presents two primary sites for chemical transformation: the aromatic benzene ring and the methyl group substituent.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the 3-methylbenzyl group is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring will govern the regioselectivity of such reactions. In this case, the ring is substituted with a methyl group at the 3-position and a furan-2-ylmethyl-amino)methyl group at the 1-position.
The methyl group is an ortho-, para-directing activator due to hyperconjugation. The (furan-2-ylmethyl-amino)methyl group is also expected to be an activating ortho-, para-director, as the nitrogen atom can donate electron density to the ring via resonance, although this effect is insulated by the methylene (B1212753) bridge. The combined directing effects of these two groups would likely lead to a complex mixture of products.
Predicted Regioselectivity of Electrophilic Aromatic Substitution:
| Position | Activating/Deactivating Group | Predicted Outcome |
| 2 | Ortho to the (furan-2-ylmethyl-amino)methyl group | Favorable |
| 4 | Ortho to the methyl group and para to the (furan-2-ylmethyl-amino)methyl group | Highly Favorable |
| 6 | Ortho to both groups | Sterically Hindered |
Common electrophilic aromatic substitution reactions could include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group, primarily at the 4-position.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom, again, likely at the 4-position.
Friedel-Crafts Alkylation and Acylation: These reactions would introduce an alkyl or acyl group, respectively, onto the benzene ring, with a preference for the less sterically hindered positions.
It is important to note that the furan ring is significantly more reactive towards electrophiles than the benzene ring. pearson.compearson.comchemicalbook.com Therefore, careful control of reaction conditions would be crucial to achieve selective substitution on the benzyl moiety without undesired reactions on the furan ring. Milder reagents and conditions would be necessary to favor substitution on the less reactive benzene ring. pearson.compearson.com
Derivatization at the Methyl Group of the Benzyl Ring
The methyl group attached to the benzyl ring offers another site for functionalization.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid could oxidize the methyl group to a carboxylic acid, forming 3-((furan-2-ylmethylamino)methyl)benzoic acid. Milder oxidizing agents might allow for the isolation of the corresponding aldehyde.
Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation, could be employed to introduce a bromine atom onto the methyl group, yielding Furan-2-ylmethyl-(3-(bromomethyl)benzyl)amine. This product could then serve as a versatile intermediate for further nucleophilic substitution reactions.
Stereochemical Considerations in Reaction Mechanisms
This compound is a chiral molecule, with the nitrogen atom potentially being a stereocenter if the two substituents on it are different and the nitrogen inversion is restricted. However, in the absence of any chiral centers on the substituents, the molecule is achiral.
If any of the proposed reactions were to introduce a new chiral center, the product would be a racemic mixture unless a chiral catalyst or reagent is used. For example, if an electrophilic aromatic substitution at the 2-position were to be followed by a reaction that creates a stereocenter, a pair of diastereomers could be formed.
The stereochemical outcome of any reaction would be highly dependent on the specific mechanism and the reagents employed. For instance, reactions involving enzymatic transformations could exhibit high stereoselectivity. Without specific experimental data for this compound, any discussion of stereochemical control remains speculative.
Advanced Computational and Theoretical Studies on Furan 2 Ylmethyl 3 Methyl Benzyl Amine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying organic molecules due to its favorable balance between accuracy and computational cost. globalresearchonline.net For Furan-2-ylmethyl-(3-methyl-benzyl)-amine, DFT would be employed to perform geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. The optimization begins with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates until the forces on each atom are close to zero. This optimized geometry is crucial as it serves as the basis for all further computational analyses, including conformational and spectroscopic studies.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
The exchange-correlation functional approximates the complex many-electron interactions. A commonly used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. researchgate.netprimescholars.com This hybrid functional often provides reliable results for geometries and energies.
The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but require more computational resources. For a molecule like this compound, a Pople-style basis set such as 6-311G++(d,p) or a correlation-consistent basis set like cc-pVTZ would be appropriate. globalresearchonline.netresearchgate.net The "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons, while "(d,p)" denotes the addition of polarization functions to allow for more flexibility in the shape of the electron density.
The selection of a suitable functional and basis set is a critical step, and the choice is often validated by comparing calculated results with available experimental data for related compounds.
Table 1: Representative Exchange-Correlation Functionals and Basis Sets in DFT Studies
| Functional | Type | Basis Set | Description |
|---|---|---|---|
| B3LYP | Hybrid GGA | 6-311G++(d,p) | A popular hybrid functional often used for organic molecules, combined with a triple-zeta basis set including diffuse and polarization functions for higher accuracy. |
| PBE0 | Hybrid GGA | cc-pVTZ | A parameter-free hybrid functional used with a correlation-consistent triple-zeta basis set, known for good performance in thermochemistry and kinetics. |
| M06-2X | Hybrid Meta-GGA | def2-TZVP | A functional with a high amount of Hartree-Fock exchange, suitable for main-group thermochemistry and non-covalent interactions, paired with a triple-zeta valence polarized basis set. |
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable single bonds, leading to a complex conformational landscape with multiple possible spatial arrangements (conformers).
To identify the most stable conformers, a potential energy surface (PES) scan is typically performed. researchgate.netmdpi.com This involves systematically rotating specific dihedral angles (torsion angles) of the molecule in discrete steps and calculating the energy at each step. For this compound, the key dihedral angles would be around the C-N bonds and the methylene (B1212753) bridges. The resulting energy profile reveals the low-energy regions corresponding to stable conformers and the energy barriers that separate them. colostate.edu The conformers corresponding to the energy minima on the PES are then fully optimized to determine their precise geometries and relative stabilities. arxiv.org The energy difference between a stable conformer and a transition state on the rotational path defines the rotational barrier.
Table 2: Illustrative Conformational Analysis Data for a Flexible Molecule
| Dihedral Angle | Rotational Barrier (kcal/mol) | Stable Conformer Angle(s) | Relative Energy (kcal/mol) |
|---|---|---|---|
| C(ring)-C(methylene)-N-C(methylene) | 3.5 | ~60°, 180° | 0.0 (Global Minimum) |
| C(methylene)-N-C(methylene)-C(ring) | 2.8 | ~70°, 175° | 0.8 |
Influence of Solvent Effects on Conformation (e.g., Polarizable Continuum Model)
The surrounding solvent can significantly influence the conformational preferences of a molecule, especially if the conformers have different polarities. The Polarizable Continuum Model (PCM) is a widely used method to account for these solvent effects. researchgate.netresearchgate.net In PCM, the solute molecule is placed within a cavity embedded in a continuous medium that has the dielectric properties of the solvent. primescholars.com The solute's charge distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. This interaction energy is included in the quantum chemical calculation, allowing for the geometry optimization of conformers in the presence of a solvent. By performing conformational analysis in different solvents (e.g., a nonpolar solvent like toluene (B28343) and a polar solvent like water), it is possible to predict how the relative stabilities of the conformers of this compound might change with the polarity of the environment. ucsb.edu
Prediction and Validation of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be compared with experimental spectra to validate the computed structures.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. globalresearchonline.net
Vibrational Frequencies: After geometry optimization, a frequency calculation is performed. The results provide the vibrational modes and their corresponding frequencies (wavenumbers). These calculated frequencies can be compared to experimental infrared (IR) and Raman spectra to confirm the structure. researchgate.net
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com The calculated chemical shifts for the optimized geometry can be compared with experimental NMR data. A good agreement between the predicted and experimental spectra provides strong evidence for the correctness of the computationally determined molecular structure.
These theoretical predictions are invaluable for interpreting experimental data and can provide a detailed assignment of spectral features to specific structural elements of the molecule.
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data
Computational Nuclear Magnetic Resonance (NMR) prediction is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP and a basis set like 6-311++G(d,p), is used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values are instrumental in assigning the signals in experimentally obtained spectra and confirming the molecular structure.
The predicted chemical shifts for this compound are based on its molecular geometry, where different electronic environments cause the nuclei to resonate at distinct frequencies. Protons and carbons in the aromatic furan (B31954) and 3-methyl-benzyl rings are expected to appear in the characteristic downfield region of the spectrum due to the deshielding effects of ring currents. The methylene (CH₂) protons adjacent to the nitrogen and the aromatic rings would have distinct shifts, while the methyl (CH₃) group's signal would appear in the upfield region.
While direct experimental data for this compound is not extensively published, the correlation between predicted and experimental shifts in analogous structures is generally strong, validating the accuracy of the computational approach. scielo.br
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical and based on standard computational models for this molecular structure.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Furan Ring C-H | 6.2 - 7.4 | 108 - 145 |
| Benzyl (B1604629) Ring C-H | 7.0 - 7.3 | 125 - 140 |
| N-CH₂-Furan | ~3.8 | ~45 |
| N-CH₂-Benzyl | ~3.7 | ~52 |
Computational Vibrational Spectra Analysis
Key vibrational modes predicted for this compound include:
C-H Stretching: Aromatic C-H stretching vibrations from the furan and benzyl rings are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the methylene and methyl groups are predicted to appear in the 3000-2850 cm⁻¹ range. globalresearchonline.net
C=C Stretching: Aromatic carbon-carbon double bond stretching within the furan and benzyl rings typically occurs in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the amine C-N bond is anticipated in the 1250-1020 cm⁻¹ range.
C-O-C Stretching: The characteristic asymmetric and symmetric stretching of the C-O-C bond in the furan ring is expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are based on typical ranges for the respective functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Furan, Benzyl Rings | 3100 - 3000 |
| Aliphatic C-H Stretch | CH₂, CH₃ | 3000 - 2850 |
| Aromatic C=C Stretch | Furan, Benzyl Rings | 1600 - 1450 |
| C-N Stretch | Amine | 1250 - 1020 |
Electronic Property Analysis
The electronic properties of a molecule, such as its reactivity and charge distribution, are governed by the arrangement of its electrons. Computational analyses provide a detailed picture of these characteristics.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic systems (the furan and 3-methyl-benzyl rings), which have higher electron densities. The LUMO is likely distributed across the antibonding orbitals of these same aromatic structures. The energy gap dictates the molecule's susceptibility to electronic excitation. nih.gov
Table 3: Predicted Frontier Orbital Energies for this compound Values are representative for this class of molecule.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -5.8 |
| LUMO Energy | ~ -0.9 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays different potential values on the electron density surface using a color spectrum.
Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. For this compound, these sites are expected around the electronegative oxygen atom in the furan ring and the nitrogen atom of the amine group. nih.gov
Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine proton and the protons on the methylene groups.
Green regions represent neutral or zero potential.
The MEP map provides a clear, visual guide to the molecule's reactivity patterns. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
In this compound, significant delocalization effects are anticipated:
Lone Pair Delocalization: The lone pair of electrons on the nitrogen atom (n(N)) and the oxygen atom (n(O)) can delocalize into the antibonding orbitals (σ* or π*) of adjacent C-C, C-H, or C-N bonds.
π-Electron Delocalization: The π-electrons of the furan and benzyl rings can interact with the antibonding π* orbitals, contributing to the aromatic stability.
These hyperconjugative interactions lead to a more stabilized molecular system. The NBO analysis reveals the specific donor-acceptor interactions that are most significant in stabilizing the molecule. juniperpublishers.com
Table 4: Predicted Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Interactions and energies are hypothetical examples based on the molecular structure.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (N) | σ* (C-H) (Methylene) | ~ 2.5 |
| LP (O) | π* (C=C) (Furan) | ~ 15.0 |
Analytical Methodologies for Quantification and Purity Assessment of Furan 2 Ylmethyl 3 Methyl Benzyl Amine
Chromatographic Techniques
Chromatography is indispensable for separating Furan-2-ylmethyl-(3-methyl-benzyl)-amine from reaction precursors, byproducts, and potential degradants. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each serve specific roles in its analytical workflow, from quantitative analysis to routine purity checks.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
HPLC stands as the primary technique for the precise quantification and purity determination of this compound. Its versatility allows for both achiral and chiral analyses, which are critical for comprehensive quality control.
Achiral Analysis: Standard reversed-phase HPLC is typically employed for routine purity testing and quantification. This methodology separates compounds based on their hydrophobicity. The non-polar nature of the furan (B31954) and methyl-benzyl groups allows for strong retention on stationary phases like C18 or C8.
Chiral Separation: Since the nitrogen atom in this compound is a stereocenter if a chiral synthesis route is not used, enantiomeric separation may be necessary. This is achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of compounds, including secondary amines. iapc-obp.com These columns separate enantiomers through the formation of transient diastereomeric complexes involving hydrogen bonding and dipole-dipole interactions. iapc-obp.com Crown ether-based stationary phases are also particularly effective for separating primary and secondary amine compounds. nih.gov The choice between indirect methods, which involve derivatizing the analyte with a chiral agent to form diastereomers separable on an achiral column, and direct methods using CSPs is also a key consideration. nih.gov
| Parameter | Achiral Analysis Example | Chiral Analysis Example |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | Acetonitrile (B52724) / Water with 0.1% Formic Acid (Gradient) | n-Hexane / Isopropanol (Isocratic, e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm | UV at 260 nm |
| Temperature | 30 °C | 25 °C |
Method optimization is crucial for achieving robust and reliable separation. Key parameters are systematically adjusted to obtain sharp peaks, good resolution, and acceptable analysis times.
Column Chemistry: While C18 columns are a common starting point, C8 columns may offer different selectivity and shorter retention times. For highly polar impurities, columns with polar-endcapping or polar-embedded phases can improve peak shape.
Mobile Phase: The ratio of organic solvent (typically acetonitrile or methanol) to aqueous buffer is adjusted to control retention. researchgate.net Gradient elution, where the solvent composition changes during the run, is often necessary to resolve compounds with a wide range of polarities. The pH of the mobile phase is critical; adding an acidifier like formic acid or trifluoroacetic acid ensures the secondary amine is protonated, leading to improved peak symmetry.
Detection Wavelengths: The presence of both the furan ring and the substituted benzyl (B1604629) group provides distinct chromophores. smolecule.com A UV-Vis spectrophotometer is the standard detector. researchgate.net The optimal detection wavelength can be determined by examining the UV spectrum of the compound, which is expected to show absorption maxima between 250 nm and 280 nm. smolecule.comsielc.com Analysis at a wavelength maximum ensures the highest sensitivity for the main component and its impurities.
| Parameter | Objective | Optimization Strategy |
|---|---|---|
| Resolution | Baseline separation of all peaks | Adjust mobile phase organic content, gradient slope, or switch to a different column chemistry (e.g., phenyl-hexyl). |
| Peak Shape | Minimize tailing for the amine analyte | Lower the mobile phase pH (e.g., to 2.5-3.5) with formic or trifluoroacetic acid. Use a high-purity silica (B1680970) column. |
| Sensitivity | Achieve low limits of detection (LOD) and quantification (LOQ) | Set the detector to the wavelength of maximum absorbance (λmax). Ensure a clean baseline by using high-purity solvents. |
| Run Time | Increase sample throughput | Increase flow rate (while monitoring backpressure), shorten the column, or use a steeper gradient. |
Gas Chromatography (GC) for Volatile Purity Assessment
Gas chromatography is the preferred method for assessing volatile purity, including residual solvents from the synthesis and low-boiling-point impurities. ptfarm.pldergipark.org.tr Direct GC analysis of amines can be challenging due to their polarity, which often leads to poor peak shape and adsorption on the column. nih.gov
For this reason, analysis is often performed using a column specifically designed for volatile amines, such as an Agilent J&W CP-Volamine column. researchgate.net These columns have a stationary phase that minimizes interactions with the basic amine group. Alternatively, derivatization of the analyte can be performed to reduce its polarity. researchgate.net A Flame Ionization Detector (FID) is typically used due to its excellent sensitivity for organic compounds. Headspace GC is the standard technique for analyzing residual solvents without injecting the non-volatile active ingredient. dergipark.org.tr
| Parameter | Example Conditions for Volatile Impurities |
|---|---|
| Column | CP-Volamine (e.g., 30 m x 0.32 mm) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 280 °C |
| Oven Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min |
| Injection Mode | Split (e.g., 20:1) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
TLC is a rapid, cost-effective, and straightforward chromatographic method used primarily for qualitative purposes, such as monitoring the progress of a chemical reaction or for preliminary screening of sample purity. orgsyn.orgrsc.org During the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., furfurylamine (B118560) and 3-methylbenzyl chloride) and the formation of the product.
The separation is performed on a plate coated with a stationary phase, typically silica gel. A solvent system (mobile phase), usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve differential migration of the spots. orgsyn.org Visualization is commonly achieved under UV light (at 254 nm) and/or by staining with a chemical reagent like potassium permanganate, which reacts with compounds that can be oxidized.
| Compound | Example Mobile Phase | Example Rf Value | Visualization |
|---|---|---|---|
| 3-Methylbenzyl chloride | Hexane / Ethyl Acetate (4:1) | ~0.80 | UV, Potassium Permanganate |
| Furfurylamine | Hexane / Ethyl Acetate (4:1) | ~0.20 | Potassium Permanganate, Ninhydrin |
| This compound | Hexane / Ethyl Acetate (4:1) | ~0.55 | UV, Potassium Permanganate |
Derivatization Strategies for Enhanced Analytical Detection and Sample Preparation
Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. nih.gov For this compound, this is most relevant for GC analysis.
The primary goal of derivatization for GC is to improve chromatographic behavior by reducing polarity and increasing volatility. researchgate.net This is achieved by replacing the active hydrogen on the secondary amine with a non-polar functional group. phenomenex.com
Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640). The resulting amide is much less polar and more volatile, leading to sharper, more symmetrical peaks in the chromatogram. researchgate.net
Silylation: This is another common technique where a silylating reagent, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. phenomenex.com Silylated derivatives are significantly more volatile and thermally stable, making them ideal for GC analysis. phenomenex.com
While less common for a UV-active compound like this compound, derivatization can also be used in HPLC to enhance detection. For example, reacting the amine with a fluorescent tag like dansyl chloride would allow for highly sensitive fluorescence detection, which is useful for trace-level analysis.
| Technique | Reagent Class | Example Reagent | Purpose | Primary Application |
|---|---|---|---|---|
| Acylation | Anhydrides | Trifluoroacetic anhydride (TFAA) | Increase volatility, improve peak shape | GC |
| Silylation | Silylating Agents | BSTFA or TMSI | Increase volatility and thermal stability | GC |
| Fluorescent Tagging | Labeling Agents | Dansyl Chloride or FMOC-Cl | Enhance detection sensitivity | HPLC-Fluorescence |
Role in Organic Synthesis and Molecular Design
Furan-2-ylmethyl-(3-methyl-benzyl)-amine is a secondary amine characterized by the presence of a furan (B31954) ring, a flexible aminomethyl linker, and a 3-methylbenzyl group. smolecule.com This unique combination of a heteroaromatic furan moiety and a substituted aromatic benzyl (B1604629) group makes it a molecule of significant interest in the fields of organic synthesis and molecular design. smolecule.com The distinct structural elements and their inherent reactivity provide a versatile platform for the construction of more complex molecules and the exploration of new chemical entities.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Furan-2-ylmethyl-(3-methyl-benzyl)-amine and its Analogues
The pursuit of green and sustainable chemical manufacturing necessitates the development of novel synthetic methodologies that minimize environmental impact. Future research should focus on eco-friendly routes to this compound and its derivatives, moving beyond traditional synthesis.
A primary avenue for exploration is the use of biocatalysis. Transaminases have been effectively used for the amination of furfural (B47365) and its derivatives to produce furfurylamines. rsc.org Investigating the use of transaminase enzymes for the synthesis of this compound could offer a mild, sustainable, and highly selective one-step alternative to conventional methods. rsc.org The biocatalytic synthesis of other furan-based amino compounds from chitin (B13524) resources further highlights the potential of enzymatic processes in creating valuable furan-containing amines. acs.org
Another sustainable approach involves heterogeneous catalysis for the reductive amination of biomass-derived furanic aldehydes. mdpi.com Research into one-pot reductive amination of furfuraldehydes using supported metal nanoparticles, such as palladium, has shown high activity and selectivity for producing secondary amines. acs.org Adapting these heterogeneous catalytic systems for the reaction between furfural and 3-methyl-benzylamine, followed by reduction, could provide an efficient and scalable production method. mdpi.com The development of catalysts that are robust, recyclable, and operate under mild conditions would be a key objective. mdpi.comfrontiersin.org The table below outlines potential sustainable synthetic strategies.
| Synthesis Strategy | Catalyst/Medium | Potential Advantages | Key Research Focus |
| Biocatalytic Amination | Transaminases (TAms) | High selectivity, mild reaction conditions, aqueous medium, reduced by-products. rsc.org | Enzyme screening and engineering for substrate specificity, process optimization. |
| Heterogeneous Catalysis | Supported metal nanoparticles (e.g., Pd, Ru, Ni) on various supports. mdpi.comresearchgate.net | Catalyst recyclability, continuous flow processing, high atom economy. mdpi.com | Catalyst design to control selectivity, investigation of reaction mechanisms. |
| One-Pot Reductive Amination | Bifunctional catalysts (e.g., Ir/SiO2-SO3H). mdpi.com | Process intensification, reduced purification steps, improved efficiency. | Development of stable and highly active bifunctional catalysts. |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The furan (B31954) ring in this compound is a versatile functional group with a rich, yet potentially underexplored, reactivity profile in the context of this specific molecular framework. Future research should aim to uncover novel transformations that could lead to new molecular entities.
One significant area of investigation is the controlled ring-opening of the furan moiety. The furan ring is susceptible to cleavage under specific conditions, which can lead to the formation of linear carbonyl-containing compounds. rsc.orgmdpi.com For this compound, this could be a pathway to synthesize complex acyclic structures that are not easily accessible otherwise. Investigating acid-catalyzed or metal-catalyzed ring-opening reactions could unveil new synthetic possibilities. rsc.orgresearchgate.net
The furan moiety is also a diene that can participate in Diels-Alder reactions . This cycloaddition reaction could be exploited for cross-linking applications, where the furan ring of this compound reacts with a dienophile, such as a maleimide. mdpi.com This reversible covalent bonding is particularly interesting for developing self-healing or recyclable materials. mdpi.com Exploring the kinetics and thermodynamics of the Diels-Alder/retro-Diels-Alder equilibrium for this specific compound and its analogues would be a fruitful area of research.
Furthermore, the secondary amine group can direct or participate in various catalytic transformations. The development of new catalytic systems could enable novel cyclization, condensation, or coupling reactions, leveraging the interplay between the furan ring and the amine functionality.
Advanced Computational Modeling for Predicting Novel Derivatives and their Properties
Advanced computational modeling offers a powerful tool to accelerate the discovery and design of new materials and molecules, bypassing time-consuming and resource-intensive trial-and-error experimentation. For this compound, computational methods can be pivotal in predicting the properties of novel derivatives and guiding synthetic efforts.
Molecular Dynamics (MD) simulations can be employed to predict the mechanical, thermal, and dynamic properties of polymers and materials derived from this compound. researchgate.netpsu.edudpi-proceedings.comdpi-proceedings.com By simulating the polymerization process and the subsequent behavior of the resulting material at an atomistic level, researchers can gain insights into structure-property relationships. dpi-proceedings.comdpi-proceedings.com This is particularly relevant for designing high-performance materials like carbon-carbon composites, where furan resins are used as precursors. dpi-proceedings.com
Density Functional Theory (DFT) calculations can provide a deep understanding of the electronic structure and reactivity of this compound and its potential derivatives. researchgate.netmdpi.compku.edu.cn DFT can be used to:
Predict reaction mechanisms and transition states for novel synthetic routes. pku.edu.cn
Model the interaction of the molecule with catalytic surfaces, aiding in the design of more efficient catalysts. mdpi.com
Machine learning models, trained on datasets of polymer properties, are also emerging as a powerful tool for instantly predicting the characteristics of new polymer materials based on their chemical structure. llnl.gov By developing such models for furan-based polymers, the design cycle for new materials derived from this compound could be significantly shortened. llnl.gov
| Computational Method | Application Area | Predicted Properties/Insights |
| Molecular Dynamics (MD) | Polymer and Materials Science | Mechanical properties (modulus, strength), thermal stability, glass transition temperature, polymerization behavior. researchgate.netdpi-proceedings.com |
| Density Functional Theory (DFT) | Synthesis and Catalysis | Reaction pathways, activation energies, electronic properties, catalyst-substrate interactions, reactivity descriptors. researchgate.netmdpi.com |
| Machine Learning (ML) | Materials Discovery | Rapid prediction of multiple polymer properties (e.g., density, thermal conductivity, refractive index). llnl.gov |
Integration into Advanced Material Science and Polymer Chemistry Research
The bifunctional nature of this compound, containing both a reactive furan ring and a secondary amine, makes it an attractive candidate for the synthesis of novel polymers and advanced materials. Research in this area can focus on leveraging these functionalities to create materials with unique properties.
Furan-based amines, particularly furfurylamine (B118560), are being explored as sustainable, bio-based monomers for a variety of polymers. acs.orgresearchgate.netnih.govmdpi.comresearchgate.net this compound could serve as a monomer or a modifying agent in the synthesis of:
Polyureas and Polyimides : Furan-based diamines have been successfully used to create bio-based polyureas and polyimides with good thermal stability. acs.orgnih.govmdpi.comresearchgate.net The incorporation of the 3-methyl-benzyl group could enhance solubility and modify the mechanical properties of the resulting polymers.
Polybenzoxazines : Furfurylamine is a known bio-based amine source for polybenzoxazine resins, which are high-performance thermosets. researchgate.netmdpi.com Using this compound could introduce additional functionalities and potentially improve properties like flame retardancy and thermal stability. mdpi.com
Epoxy Resins : Furfurylamine can be epoxidized to create furan-based epoxy resins. digitellinc.com The unique structure of this compound could lead to novel epoxy networks with tailored viscoelastic properties. digitellinc.com
The furan moiety also offers a pathway for creating cross-linked materials . As mentioned, the Diels-Alder reaction can be used to form reversible cross-links. mdpi.com Additionally, the furan ring can be activated through oxidation to generate reactive species that can cross-link with other molecules, including proteins and nucleic acids, a technique with applications in biomaterials and biotechnology. oup.comtcichemicals.comrsc.orgnih.gov The potential for this compound to act as a cross-linking agent in various polymer systems warrants thorough investigation.
Q & A
Basic Question: What synthetic methodologies are effective for preparing Furan-2-ylmethyl-(3-methyl-benzyl)-amine?
Methodological Answer:
The compound can be synthesized via reductive amination , a widely used method for secondary amine formation. A Pd/NiO catalyst system (1.1 wt%) under hydrogen atmosphere at 25°C for 10 hours has demonstrated high efficiency (95% yield) for analogous furan-derived amines . Key steps include:
- Reacting 3-methyl-benzylamine with furan-2-carbaldehyde in the presence of Pd/NiO.
- Purification via filtration and solvent evaporation.
- Validation by NMR (400 MHz, CDCl) to confirm structure and purity .
Alternative routes include alkylation of sulfonamide derivatives or reduction of imines, as outlined in IUPAC-recommended protocols for secondary amines .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): NMR (400 MHz, CDCl) is essential for verifying substituent positions and amine proton environments. For example, furan protons typically resonate at δ 6.2–7.4 ppm, while benzyl groups appear at δ 7.1–7.3 ppm .
- X-ray Crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation, especially for resolving stereochemical ambiguities .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .
Advanced Question: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd, Ni) and supports (e.g., NiO, AlO) to enhance hydrogenation efficiency. Pd/NiO has shown >95% yield for similar amines .
- Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) improve reaction rates by stabilizing intermediates. Reflux conditions may further enhance kinetics .
- Temperature Control: Lower temperatures (e.g., 25°C) minimize side reactions like over-alkylation, while higher temperatures (40–60°C) may accelerate sluggish reactions .
Advanced Question: How should researchers address contradictions in spectroscopic data?
Methodological Answer:
- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve discrepancies between experimental and expected signals .
- Crystallographic Refinement: Use SHELX programs (e.g., SHELXL) to refine X-ray data and correct for thermal motion or disorder in the crystal lattice .
- Multi-Technique Approach: Combine NMR, IR, and HPLC-MS to cross-check functional groups and purity, especially when unexpected peaks arise .
Advanced Question: What strategies are used to evaluate biological activity in related furan-amine derivatives?
Methodological Answer:
- Antimicrobial Assays: Test against bacterial strains (e.g., Mtb H37Rv) via broth microdilution to determine minimum inhibitory concentrations (MICs). For example, furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine showed an MIC of 40 μg/mL .
- Metabolite-Based Pharmacophores: Use computational models (e.g., Bayesian machine learning) to predict target interactions and optimize substituents for enhanced activity .
- Enzyme Inhibition Studies: Screen against target enzymes (e.g., cytochrome P450) using fluorescence-based assays to assess binding affinity .
Basic Question: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Classification: Based on analogous amines, expect GHS hazards: H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Handling Protocols: Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust/aerosols.
- Emergency Measures: For exposure, rinse eyes/skin with water for 15 minutes and consult a physician. Provide SDS documentation during medical evaluation .
Advanced Question: How can computational tools aid in the design of derivatives with improved properties?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to predict binding modes with biological targets (e.g., bacterial enzymes) and guide structural modifications .
- QSAR Modeling: Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity .
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., amine basicity) and stability of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
